methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide
Description
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrrole ring system and a phenyl sulfide group
Properties
IUPAC Name |
5-(3-methylsulfanylphenyl)thieno[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS2/c1-15-12-4-2-3-11(7-12)14-8-10-5-6-16-13(10)9-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHVHVLKSDECRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C3C=CSC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the cyclization of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[2,3-c]pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-c]pyrrole core.
Scientific Research Applications
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thieno[2,3-c]pyrrole core can interact with various biological receptors, potentially leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrrole Derivatives: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal effects.
Uniqueness
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is unique due to its combination of a thieno[2,3-c]pyrrole ring system and a phenyl sulfide group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.
Biological Activity
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is a sulfur-containing organic compound notable for its unique thieno[2,3-c]pyrrole structure combined with a phenyl sulfide group. This distinctive molecular architecture suggests potential biological activities that warrant thorough investigation.
Structural Characteristics
The compound features a thieno[2,3-c]pyrrole moiety, which is a bicyclic heterocycle containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:
This configuration is significant because it influences the compound's interaction with biological systems, potentially leading to diverse pharmacological effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing 2,5-dimethoxytetrahydrofuran with suitable amines and sulfonamines in the presence of iron(III) chloride as a catalyst.
- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its thieno[2,3-c]pyrrole structure could interact with microbial enzymes critical for survival, similar to other thiazole derivatives known for their antibacterial properties against resistant strains of Staphylococcus aureus .
- Anticancer Potential : The unique structural features may also confer anticancer properties. Compounds with similar heterocyclic frameworks have been shown to exhibit cytotoxicity against various cancer cell lines, suggesting that further evaluation of this compound in cancer research could be fruitful .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thienopyridine | Thienopyridine | Known for anti-inflammatory properties. |
| Thienothiazole | Thienothiazole | Exhibits antimicrobial activity. |
| Thienopyrimidine | Thienopyrimidine | Potential anticancer agent due to enhanced DNA binding. |
This compound stands out due to its combination of sulfur-containing heterocycles and phenolic structures that may provide distinct biological activities compared to other thienyl compounds .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its effects are mediated through interactions with specific molecular targets and pathways within biological systems. The thieno[2,3-c]pyrrole core may interact with various receptors and enzymes, potentially leading to therapeutic effects .
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on thiazole derivatives revealed that compounds with similar structural motifs demonstrated significant antimicrobial efficacy against drug-resistant bacteria . This suggests that this compound could be evaluated for similar properties.
- Cytotoxicity in Cancer Cells : Research on related heterocycles has indicated cytotoxic effects against various cancer cell lines. For instance, thienopyrimidine derivatives have shown promise in inhibiting tumor growth . This opens avenues for testing the anticancer potential of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide, and what analytical techniques are used for characterization?
- Methodology : Synthesis typically involves multi-step reactions, starting with precursor coupling (e.g., thiophene and pyrrole derivatives). Key steps include sulfonylation or sulfide bond formation under controlled conditions (e.g., anhydrous, inert atmosphere). Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., verifying methyl and sulfide linkages).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold).
- Mass Spectrometry (MS) : For molecular weight validation .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodology :
- Combined Spectroscopy : FT-IR identifies functional groups (e.g., sulfide C-S stretch at ~600–700 cm⁻¹).
- Elemental Analysis : Validates empirical formula (e.g., C/H/N/S ratios).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Advanced Research Questions
Q. What experimental designs are appropriate for evaluating the biological activity of this compound in cellular models?
- Methodology : Use split-plot designs to isolate variables (e.g., dose-response, exposure time). For example:
- Primary Screens : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
- Secondary Assays : Evaluate selectivity using non-cancerous cell lines.
- Control Groups : Include vehicle controls and reference compounds (e.g., cisplatin for comparison) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, cell line origins).
- Dose-Response Reevaluation : Test conflicting concentrations in parallel.
- Standardized Protocols : Adopt OECD guidelines for reproducibility (e.g., fixed incubation times) .
Q. What methodologies are employed to assess the environmental fate and transformation pathways of this compound?
- Methodology :
- Laboratory Studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light.
- Field Monitoring : Use LC-MS/MS to detect residues in soil/water.
- Computational Modeling : Predict biodegradation pathways via QSAR models .
Q. How do computational approaches complement experimental data in understanding the compound's reactivity?
- Methodology :
- Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO-LUMO gaps for redox activity).
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzyme active sites).
- PubChem Data Cross-Validation : Compare experimental vs. computed physicochemical properties .
Q. What strategies are recommended for studying the compound's stability under varying physicochemical conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
